(3E)-N-(2,4-dichlorophenyl)-3-(2-{[(4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, a hydrazono group, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:
Formation of the hydrazono group: This step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the dichlorophenyl group: This can be achieved through a substitution reaction where a dichlorophenyl halide reacts with an amine or amide.
Formation of the butanamide backbone: This step involves the reaction of a butanoic acid derivative with an amine or amide under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors with intermediate purification steps.
Continuous processing: Where the reactions are carried out in a continuous flow system, allowing for more efficient production and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the hydrazono group to an amine.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound can bind to or modify.
Pathways involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-METHYLANILINO)ACETYL]HYDRAZONO}BUTANAMIDE
- **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-ANILINO)ACETYL]HYDRAZONO}BUTANAMIDE
Uniqueness
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N4O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-11-3-6-14(7-4-11)22-18(27)19(28)25-24-12(2)9-17(26)23-16-8-5-13(20)10-15(16)21/h3-8,10H,9H2,1-2H3,(H,22,27)(H,23,26)(H,25,28)/b24-12+ |
InChI Key |
XIFNAYYKGUMZAD-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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